molecular formula C18H24N2O3 B6716341 7-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)azepan-2-one

7-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)azepan-2-one

Cat. No.: B6716341
M. Wt: 316.4 g/mol
InChI Key: SVAPWPTVIJZBJK-UHFFFAOYSA-N
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Description

7-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)azepan-2-one is a complex organic compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring. This particular compound is characterized by the presence of a methoxy group at the 7th position and an azepan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)azepan-2-one typically involves multiple steps. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

7-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)azepan-2-one involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives are known to interact with sodium channels, squalene synthase, and other enzymes . These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: Lacks the methoxy and azepan-2-one groups.

    2-Benzazepine: Similar structure but different substitution pattern.

    3-Benzazepine: Another isomer with distinct properties.

Uniqueness

7-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)azepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(7-methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-14-9-10-16-13(12-14)6-4-5-11-20(16)18(22)15-7-2-3-8-17(21)19-15/h9-10,12,15H,2-8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAPWPTVIJZBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCCC2)C(=O)C3CCCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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